3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride
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Overview
Description
3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride is a chemical compound with a complex structure that includes a pyridinium ion, a sulfonyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride typically involves multiple steps. One common approach is to start with the oxidation of a pyridine derivative to form the pyridinium ion. This is followed by the introduction of a sulfonyl group through a sulfonation reaction. The final step involves the addition of a propanoic acid group, which can be achieved through various organic synthesis techniques, such as esterification or amidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography and quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the pyridinium ion back to a pyridine derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce pyridine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleic acids or proteins, potentially disrupting their function. The sulfonyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their activity. The propanoic acid moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Pyridinium derivatives: Compounds with similar pyridinium ion structures, such as N-methylpyridinium chloride.
Sulfonyl compounds: Molecules containing sulfonyl groups, such as sulfonamides and sulfonic acids.
Propanoic acid derivatives: Compounds with propanoic acid moieties, such as ibuprofen and naproxen.
Uniqueness
3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the pyridinium ion, sulfonyl group, and propanoic acid moiety in a single molecule allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(1-oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S.ClH/c11-9(12)3-5-16(14,15)7-8-2-1-4-10(13)6-8;/h1-2,4,6H,3,5,7H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDGHHIBBXRQDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CS(=O)(=O)CCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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